N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine
Description
N-{1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine is a hydroxylamine derivative featuring a Schiff base (imine) structure. Its core structure consists of:
- A phenyl ring substituted at the para position with a pyridin-3-ylmethoxy group (OCH₂-pyridine).
- An ethylidene moiety (CH₂-C=N) forming an imine bond with hydroxylamine (NH₂OH).
Properties
IUPAC Name |
(NE)-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-11(16-17)13-4-6-14(7-5-13)18-10-12-3-2-8-15-9-12/h2-9,17H,10H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEKYMOYDZAFJD-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Comparison with Similar Hydroxylamine Derivatives
Structural and Molecular Comparisons
Key structural analogs and their distinguishing features are summarized below:
*Inferred based on structural analysis.
Substituent Effects:
Physicochemical Properties
Solubility and Reactivity:
- The target compound’s pyridine moiety may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs like the quinoxaline derivative .
- Hydroxylamine Reactivity: The –NH–O– group can act as a nucleophile or participate in redox reactions, similar to analogs such as N-[(quinoxalin-2-yl)methylidene]hydroxylamine .
Thermal Stability:
- Ethylidene-containing compounds (e.g., target and C₇H₁₁N₃O in ) exhibit moderate thermal stability, while propylidene derivatives (e.g., C₁₈H₂₁NO₂ in ) may decompose at higher temperatures due to increased alkyl chain flexibility.
Medicinal Chemistry:
- The pyridine group in the target compound could serve as a pharmacophore in kinase inhibitors or antimicrobial agents, akin to pyridine-containing drugs.
- Analogs like N-{1-[2-(3-phenylpropoxy)phenyl]propylidene}hydroxylamine suggest utility in membrane-permeable prodrugs due to lipophilic substituents.
Materials Science:
- The hydroxylamine group’s redox activity and pyridine’s metal-binding capacity make the target compound a candidate for catalysts or conductive polymers, similar to Schiff bases in .
Biological Activity
N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound with the molecular formula and a molecular weight of approximately 242.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxime functional group allows for the formation of hydrogen bonds, which can influence enzyme activity or receptor function. This compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular differentiation.
Inhibition of Histone Deacetylases (HDACs)
Research indicates that compounds similar to this compound exhibit significant HDAC inhibitory activity, leading to the induction of differentiation and apoptosis in human tumor cells. These findings suggest that this compound could play a role in cancer therapy by modulating epigenetic factors involved in tumor progression .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of hydroxamic acid derivatives, including those related to this compound, against various cancer cell lines. Results showed that these compounds effectively inhibited cell growth and induced apoptosis through HDAC inhibition .
- Selectivity for Receptors : Another study focused on the selectivity of N-substituted phenyl derivatives for serotonin receptors, indicating that modifications in the chemical structure, such as those present in this compound, could enhance receptor affinity and selectivity, potentially leading to therapeutic applications in neuropharmacology .
Comparative Analysis
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. This method allows for the efficient formation of the desired oxime compound while maintaining structural integrity for biological testing.
Applications in Drug Development
Given its biological properties, this compound serves as a promising scaffold for developing new therapeutic agents targeting HDACs and serotonin receptors. The ongoing research aims to optimize its structure to enhance efficacy and reduce potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
